molecular formula C12H6N2 B177745 Naphthalene-1,3-dicarbonitrile CAS No. 18713-36-5

Naphthalene-1,3-dicarbonitrile

Cat. No. B177745
CAS RN: 18713-36-5
M. Wt: 178.19 g/mol
InChI Key: CMDWPFFYPYYSEO-UHFFFAOYSA-N
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Description

Naphthalene-1,3-dicarbonitrile is a precursor to a molecular semiconductor . It is used as an intermediate for the synthesis of optical brighteners and dyes from naphtholactams .


Synthesis Analysis

A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step. Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .


Molecular Structure Analysis

The crystal structures of 8-chloronaphthalene-1-carbonitrile, the A polymorph of the bromo analogue, and naphthalene-1,8-dicarbonitrile are isomorphous with orthorhombic symmetry. The B polymorph of the bromo compound and the iodo analogue are also isomorphous, but with monoclinic symmetry .


Chemical Reactions Analysis

Naphthalene reacts with conc. nitric acid and sulphuric acid at 60° C gives 1-nitronaphthalene. On further nitration gives 1,8-dinitronaphthalene and 1,5-dinitronaphthalene .

Scientific Research Applications

Naphthalene Diimide Derivatives in Organic Electronics

Naphthalene-1,3-dicarbonitrile and its derivatives have been utilized in the development of organic thin-film transistors (OTFTs). Core-expanded naphthalene diimides (NDIs) fused with various electron-withdrawing groups have shown promise in air-stable, solution-processed n-channel OTFTs. These compounds exhibit good material solubility and electron mobility, making them suitable for electronic applications (Hu et al., 2011).

Applications in Supramolecular Chemistry and Material Science

Supramolecular Chemistry and Material Science

The naphthalene diimide (NDI) core, including Naphthalene-1,3-dicarbonitrile, has been extensively studied for applications in supramolecular chemistry, sensors, molecular switching devices, ion-channels, and as gelators for sensing aromatic systems. NDIs have also been utilized in catalysis and intercalations with DNA for medicinal applications. Their utility in artificial photosynthesis and solar cell technology has been recognized due to their unique electronic and structural properties (Kobaisi et al., 2016).

Applications in Optical Properties and Waveguiding

Optical Properties and Waveguiding

Naphthalene-1,3-dicarbonitrile has been used to create one-dimensional sub-microstructures with significant optical properties. These structures exhibit good crystallinity and ordered molecular packing, leading to a red-shift in fluorescence emission spectra. The microstructures demonstrate excellent optical waveguiding properties, with reduced optical loss due to the air medium in tubular structures (Jiang Zi, 2011).

Safety And Hazards

Naphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

naphthalene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWPFFYPYYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571918
Record name Naphthalene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyanonaphthalene

CAS RN

18713-36-5
Record name Naphthalene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MD Banciu, RFC Brown, KJ Coulston… - Australian journal of …, 1998 - CSIRO Publishing
Condensation of seven aromatic aldehydes (1a–g) with glutacononitrile (2) gave 4-(arylmethylidene)pent-2-enedinitriles (3a–g). Flash vacuum pyrolysis of the dinitriles (3a–g) at 750/0· …
Number of citations: 8 www.publish.csiro.au
KK Gangu, S Maddila, SB Mukkamala… - Inorganica Chimica …, 2018 - Elsevier
A cobalt based MOF, [Co(2,5-Pydc)(H 2 O) 2 ].H 2 O (CoPy) was hydrothermally synthesized by employing 2,5-Pyridinedicarboxylic acid (2,5-Pydc) as organic strut; and its …
Number of citations: 10 www.sciencedirect.com
AA Fadda, ESM Afsah, RS Awad - European journal of medicinal chemistry, 2013 - Elsevier
The reaction of 2-(cyanomethyl)benzonitrile (1) with different diazonium salts gave the corresponding aryldiazenyl derivatives 2a–e which reacted with sodium hydroxide and ethyl …
Number of citations: 38 www.sciencedirect.com
X Zhu, XJ Shen, ZY Tian, S Lu, LL Tian… - The Journal of …, 2017 - ACS Publications
An efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C–H activation …
Number of citations: 56 pubs.acs.org
JW Ducker, MJ Gunter - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The reaction of β-keto esters and amides with malononitrile, in the presence of alcohol, has been shown to proceed through cyanocarbon acid and iminopyran intermediates to yield the …
Number of citations: 35 www.publish.csiro.au
L Liu, Y Fan, Q He, Y Zhang… - The Journal of …, 2012 - ACS Publications
A series of functionalized indenes bearing 1,3-dicyano groups were synthesized from electron-rich α-aryl ketonitriles in the presence of K 3 Fe(CN) 6 and NaOAc, possibly through …
Number of citations: 18 pubs.acs.org

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